molecular formula C9H7NO3S B1434491 4-Oxo-4,5-Dihydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester CAS No. 1360965-52-1

4-Oxo-4,5-Dihydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester

Cat. No. B1434491
M. Wt: 209.22 g/mol
InChI Key: JYSNMCKDOVFOQC-UHFFFAOYSA-N
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Description

“4-Oxo-4,5-Dihydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester” is a chemical compound with the molecular formula C9H7NO3S and a molecular weight of 209.22 . It is a potential kinase inhibitor .


Synthesis Analysis

The synthesis of this compound starts from aniline and is carried out in six steps without any chromatographic purification . A tandem nucleophilic aromatic substitution/cyclization reaction is used as a key step in the sequence .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-c]pyridine core with a 4-oxo group and a 2-carboxylic acid methyl ester group .


Chemical Reactions Analysis

The synthesis of this compound involves a tandem nucleophilic aromatic substitution/cyclization reaction . This reaction is efficient for synthesizing a C-ring-substituted thienoquinolone moiety containing a free −NH lactam .


Physical And Chemical Properties Analysis

The compound has a boiling point of 487.0±45.0 °C and a density of 1.399±0.06 g/cm3 .

Future Directions

The compound is a potential kinase inhibitor and could be used in the development of new drugs . Future research could focus on exploring its potential therapeutic applications and improving the efficiency of its synthesis .

properties

IUPAC Name

methyl 4-oxo-5H-thieno[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-13-9(12)7-4-5-6(14-7)2-3-10-8(5)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSNMCKDOVFOQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4,5-Dihydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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